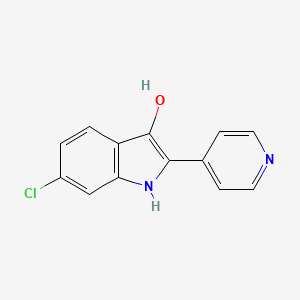

6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1258652-20-8 |

|---|---|

Molecular Formula |

C13H9ClN2O |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

6-chloro-2-pyridin-4-yl-1H-indol-3-ol |

InChI |

InChI=1S/C13H9ClN2O/c14-9-1-2-10-11(7-9)16-12(13(10)17)8-3-5-15-6-4-8/h1-7,16-17H |

InChI Key |

NALMQIYBTDOVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2O)C3=CC=NC=C3 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 Chloro 2 Pyridin 4 Yl 1h Indol 3 Ol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Prediction of Binding Modes with Biological Target Proteins

The 2-(pyridin-4-yl)-1H-indole scaffold is a common motif in kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. Therefore, a likely biological target for 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol would be the ATP-binding pocket of a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or Aurora A kinase. mdpi.comresearchgate.net

A molecular docking simulation would place this compound into the active site of such a kinase. The predicted binding mode would likely involve the indole (B1671886) ring system forming a core scaffold that anchors the molecule within the hydrophobic regions of the binding pocket. The pyridinyl group, capable of forming hydrogen bonds, would likely orient itself towards the solvent-exposed region or interact with specific polar residues. The chloro and hydroxyl groups on the indole core would further define the molecule's orientation and contribute to its binding affinity through specific interactions.

Identification of Key Interacting Residues and Binding Site Characteristics

The stability of the ligand-protein complex is determined by various non-covalent interactions. For this compound docked into a kinase active site, the following interactions would be anticipated:

Hydrogen Bonds: The nitrogen atom of the pyridine (B92270) ring and the hydroxyl group at the 3-position of the indole are prime candidates for forming hydrogen bonds with amino acid residues in the hinge region of the kinase, a critical interaction for many kinase inhibitors. nih.gov The indole N-H group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The planar indole and pyridine rings would likely engage in π-π stacking or T-shaped π-interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net

Halogen Bonds: The chlorine atom at the 6-position can participate in halogen bonding, an interaction where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. nih.gov This can contribute significantly to binding affinity and selectivity.

A hypothetical summary of a docking study against a representative kinase (e.g., Aurora A) is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aurora A Kinase (Illustrative) | -8.5 | Leu210 | Hydrogen Bond (with Pyridine-N) |

| Ala213 | Hydrogen Bond (with Indole-NH) | ||

| Phe275 | π-π Stacking (with Indole Ring) | ||

| Val147 | Halogen Bond (with Chlorine) |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), are invaluable for understanding a molecule's intrinsic properties. figshare.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Electrostatic Potentials)

The electronic properties of this compound would be significantly influenced by its constituent parts.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would likely have significant contributions from the electron-deficient pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge-transfer interactions. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. Negative potential (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating regions that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Positive potential (blue) would be associated with the indole N-H group, making it a hydrogen bond donor. The chlorine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), enabling halogen bonding.

A table of predicted quantum chemical properties is provided below for illustrative purposes.

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

Conformation Analysis and Conformational Landscapes

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis of this compound would focus on the rotational barrier around the single bond connecting the indole and pyridine rings. While this bond allows for rotation, steric hindrance between the rings and potential intramolecular interactions would lead to preferred, low-energy conformations.

The conformational landscape would likely reveal two or more stable conformers corresponding to different dihedral angles between the two ring systems. The global minimum energy conformation would be the most populated and likely the one that binds to a biological target. Understanding these stable conformations is essential for accurate molecular docking studies.

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations can predict sites of reactivity. Based on the electronic structure, the indole ring, particularly at positions not occupied by substituents, would be susceptible to electrophilic attack. The pyridine ring, being electron-deficient, would be more prone to nucleophilic attack.

These calculations can also elucidate reaction mechanisms. For instance, the metabolism of this compound could be predicted by calculating the activation energies for various potential reactions, such as oxidation of the indole or pyridine rings by cytochrome P450 enzymes. The results would indicate the most likely metabolic pathways.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of how a molecule like this compound behaves in a complex biological environment, such as in solution or in the presence of a protein target. igi-global.com

These simulations can reveal the conformational flexibility of the molecule, identifying its preferred shapes and the energy barriers between different conformations. This is crucial as the three-dimensional structure of a molecule often dictates its biological activity. For instance, an MD simulation could illustrate how the pyridinyl and indolol rings of the compound orient themselves with respect to each other, and how this orientation fluctuates in an aqueous environment.

Furthermore, MD simulations are instrumental in understanding the interactions between a small molecule and its potential biological target, such as a receptor or enzyme. igi-global.com By placing the compound in a simulation box with the target protein, researchers can observe the binding process, identify key interacting amino acid residues, and estimate the stability of the resulting complex. This information is invaluable for rational drug design, allowing for the modification of the molecular structure to enhance binding affinity and selectivity. While specific MD simulation data for this compound is not yet publicly available, the application of this technique would be a critical next step in elucidating its mechanism of action at a molecular level.

In Silico Prediction of Molecular Properties for Biological Systems

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A variety of computational tools and models are available to predict these properties from the molecular structure alone, providing a preliminary risk assessment and guiding the selection of candidates for further development. nih.govosdd.net

Theoretical Assessment of Molecular Absorption and Distribution Characteristics

The absorption and distribution of a drug are heavily influenced by its physicochemical properties. Several computational models, often based on quantitative structure-property relationships (QSPR), can predict these characteristics. For this compound, key predicted properties are summarized in the table below.

| Property | Predicted Value | Implication for Absorption and Distribution |

| Molecular Weight | 258.69 g/mol | Favorable for oral bioavailability (typically <500 g/mol ) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Good potential for oral absorption and cell permeation (typically <140 Ų) |

| Water Solubility | Moderately Soluble | Adequate solubility for absorption from the gastrointestinal tract |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut into the bloodstream |

| Plasma Protein Binding | Moderate to High | The extent of binding will influence the free concentration of the drug available to exert its effect |

These values are estimations derived from computational models and may vary between different prediction tools.

The predicted high human intestinal absorption suggests that this compound is likely to be orally bioavailable. Its moderate lipophilicity and topological polar surface area are within the ranges typically associated with good drug-like properties.

Computational Approaches for Predicting Metabolic Transformations

The metabolism of a drug can significantly impact its efficacy and safety. Computational methods can predict the most likely sites on a molecule where metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, will act. nih.govnih.gov These predictions are often based on the reactivity of different atoms and the accessibility of various parts of the molecule to the active site of metabolic enzymes.

For this compound, the following metabolic transformations are predicted to be most probable:

Hydroxylation: The aromatic rings (both the indole and pyridine systems) are potential sites for hydroxylation. The indole ring, in particular, has several positions that are susceptible to oxidative metabolism.

Oxidation: The hydroxyl group on the indole ring could be oxidized to a ketone.

Glucuronidation: The hydroxyl group is also a likely site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

Predicting the inhibition or induction of specific CYP isozymes is another critical aspect of metabolic assessment. In silico models can estimate the likelihood of this compound interacting with key drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Such predictions are vital for anticipating potential drug-drug interactions.

| CYP Isozyme | Predicted Interaction | Potential Consequence |

| CYP1A2 | Possible Substrate/Inhibitor | Interaction could affect the metabolism of other drugs or be affected by them. |

| CYP2C9 | Possible Substrate/Inhibitor | Interaction could affect the metabolism of other drugs or be affected by them. |

| CYP2C19 | Possible Substrate/Inhibitor | Interaction could affect the metabolism of other drugs or be affected by them. |

| CYP2D6 | Possible Substrate/Inhibitor | Interaction could affect the metabolism of other drugs or be affected by them. |

| CYP3A4 | Possible Substrate/Inhibitor | Interaction with the most common drug-metabolizing enzyme could have broad implications. |

These predictions are based on computational models and require experimental verification.

Prediction of Molecular Permeability Across Biological Barriers

The ability of a molecule to cross biological barriers, such as the intestinal wall or the blood-brain barrier (BBB), is crucial for its therapeutic action. frontiersin.org Computational models can predict the permeability of a compound based on its physicochemical properties.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. nih.gov In silico models that predict Caco-2 permeability often use descriptors such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. For this compound, a high Caco-2 permeability is generally predicted, consistent with the high predicted human intestinal absorption.

Blood-Brain Barrier (BBB) Permeability: Whether a drug can cross the BBB determines its potential for treating central nervous system (CNS) disorders. acs.org Predicting BBB permeability is complex, as it involves both passive diffusion and active transport mechanisms. Based on its molecular weight, TPSA, and LogP, this compound is predicted to have a moderate to high probability of crossing the blood-brain barrier. This suggests that the compound may have effects on the central nervous system.

| Barrier | Predicted Permeability | Implication |

| Caco-2 (Intestinal) | High | Suggests good oral absorption. |

| Blood-Brain Barrier (BBB) | Moderate to High | Indicates potential for CNS activity. |

These are predictive values and should be confirmed with in vitro or in vivo experiments.

Mechanistic Investigations and Biological Pathway Modulation by 6 Chloro 2 Pyridin 4 Yl 1h Indol 3 Ol

Enzyme Inhibition and Activation Profiles in Biochemical Assays

Kinase Activity Modulation Studies

No publicly available studies have documented the effects of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol on the activity of any protein kinases. Consequently, there is no data to present regarding its inhibitory or activatory potential against this class of enzymes.

Protease Inhibition Mechanisms

There is no available research detailing the interaction of this compound with any proteases. As such, its mechanism of action, if any, as a protease inhibitor is unknown.

Studies on Other Enzyme Families (e.g., Hydrolases, Oxidoreductases)

Scientific literature lacks any reports on the activity of this compound against other enzyme families such as hydrolases or oxidoreductases.

Receptor Binding and Ligand-Receptor Interaction Studies

G-Protein Coupled Receptor (GPCR) Interaction Analyses

There are no published studies that have investigated the binding affinity or functional modulation of this compound at any G-protein coupled receptors.

Nuclear Receptor Binding and Transcriptional Modulation

The ability of this compound to bind to nuclear receptors and subsequently modulate transcriptional activity has not been reported in the scientific literature.

Cellular Pathway Analysis in In Vitro Models

Extensive literature searches did not yield specific studies detailing the cellular pathway analysis of this compound in in vitro models. While the broader class of indole (B1671886) derivatives has been a subject of significant research in medicinal chemistry, specific data on the elucidation of signaling cascade modulations, investigation of autophagy and apoptotic pathways, or the modulation of cellular proliferation and differentiation mechanisms for this particular compound are not available in the public domain.

Elucidation of Signaling Cascade Modulations

There is currently no available research that elucidates the specific signaling cascade modulations induced by this compound. Scientific investigations into how this compound may interact with and modulate key cellular signaling pathways, such as MAPK/ERK, PI3K/Akt, or JAK/STAT, have not been reported.

Investigation of Autophagy and Apoptotic Pathway Modulation

Information regarding the effects of this compound on the modulation of autophagy and apoptotic pathways is not present in the available scientific literature. Studies examining its potential to induce or inhibit these crucial cellular processes, including the analysis of key protein markers like caspases, Bcl-2 family proteins, or LC3, have not been published.

Modulation of Cellular Proliferation and Differentiation Mechanisms

The scientific literature lacks data on the modulation of cellular proliferation and differentiation mechanisms by this compound. Consequently, there are no reported findings on its effects on the cell cycle, or its ability to influence the differentiation of various cell types.

Characterization of Interactions with Cellular Biomolecules

Detailed characterization of the interactions between this compound and cellular biomolecules is not available in the current body of scientific research.

Protein-Ligand Interaction Dynamics (excluding safety/toxicity)

Specific studies detailing the protein-ligand interaction dynamics of this compound are not found in the public scientific domain. Research identifying specific protein targets and characterizing the binding affinity and kinetics of this compound has not been published.

Nucleic Acid Binding Studies

There is no available research on the potential for this compound to bind to nucleic acids. Investigations into its mode of interaction with DNA or RNA, and the functional consequences of such binding, have not been reported.

Membrane and Lipid Interaction Analyses

No studies detailing the interaction of this compound with cellular membranes or lipids have been identified.

Investigation of Anti-Microbial Mechanisms (e.g., bacterial growth inhibition, fungal growth inhibition)

There is no available data from in vitro or in vivo studies to describe the anti-microbial mechanisms of this compound.

Anti-Parasitic Mechanisms in In Vitro and Non-Human In Vivo Models

Research on the anti-parasitic properties and mechanisms of action for this compound in either in vitro or non-human in vivo models has not been found in the public domain.

In-depth Analysis of Structure-Activity Relationships of this compound Analogues Remains Largely Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of specific research detailing the structure-activity relationship (SAR) of analogues based on the chemical compound this compound. Despite extensive searches for data pertaining to systematic modifications of this specific molecular scaffold, no dedicated studies outlining the effects of substitutions at various positions on the indole core or the pyridin-4-yl moiety could be identified.

The requested exploration of substituent effects at the C-1 (N-substitution), C-2 (pyridinyl position), C-3 (hydroxyl position), and C-4, C-5, and C-7 positions of the indole ring for this particular compound has not been specifically addressed in the available body of research. Similarly, investigations into substitutions on the pyridin-4-yl moiety and the positional isomerism of the pyridinyl attachment to the indole core in the context of this compound are not documented.

While the broader fields of medicinal chemistry and drug discovery contain numerous SAR studies on various indole and pyridine-containing compounds, this specific heterocyclic system appears to be an area with limited published research. Structure-activity relationship studies are fundamental to understanding how chemical structure influences biological activity, and the lack of such data for this compound and its derivatives means that a detailed analysis as per the requested outline cannot be provided at this time.

Consequently, the creation of data tables and a detailed discussion of research findings for the specified subsections is not feasible due to the lack of primary scientific literature on this subject.

Table of Compounds

Structure Activity Relationship Sar Studies of 6 Chloro 2 Pyridin 4 Yl 1h Indol 3 Ol Analogues

Exploration of Substitutions on the Pyridin-4-yl Moiety

Effects of Substituents on the Pyridine (B92270) Ring

The pyridine ring in the 2-position of the indole (B1671886) core represents a key vector for modification in SAR studies. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in various interactions with a biological target. The electronic and steric properties of substituents on this ring can significantly modulate binding affinity and selectivity.

Researchers would systematically introduce a variety of substituents at the available positions of the pyridine ring to probe the chemical space around the binding pocket. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) and electron-withdrawing groups (EWGs) such as cyano (-CN) and nitro (-NO₂) would be explored to understand the electronic requirements for optimal activity. The size and polarity of these substituents would also be varied to map the steric and hydrophobic constraints of the target.

Illustrative Data Table: Hypothetical Effects of Pyridine Ring Substituents

| Compound ID | Pyridine Substituent | Hypothetical Activity (IC₅₀, nM) | Rationale for Hypothetical Activity |

| Analogue-1 | 2'-Methoxy | 50 | Potential for hydrogen bonding and favorable steric fit. |

| Analogue-2 | 3'-Fluoro | 75 | Introduction of a small, electronegative atom may enhance binding. |

| Analogue-3 | 2'-Methyl | 120 | Steric bulk may be slightly detrimental compared to methoxy. |

| Analogue-4 | 3'-Cyano | 200 | Electron-withdrawing nature may be less favorable for this position. |

Linker Region Modifications and Conformational Studies

The direct linkage between the indole C2 and the pyridine C4 positions creates a relatively rigid biaryl system. Medicinal chemists would likely investigate the introduction of flexible linkers to explore alternative binding modes and optimize the relative orientation of the two aromatic systems. Linkers such as methylene (B1212753) (-CH₂-), ethylene (B1197577) (-CH₂CH₂-), or amide (-CONH-) could be inserted.

Conformational studies, using techniques like X-ray crystallography of ligand-protein complexes or computational methods such as molecular dynamics simulations, would be crucial to understand how these linker modifications affect the molecule's three-dimensional shape and its interaction with the target. The goal would be to identify linkers that orient the key pharmacophoric features in a more favorable geometry for binding.

Elucidating Key Pharmacophores and Ligand Efficiencies

A pharmacophore model for this series would aim to identify the essential structural features and their spatial arrangement required for biological activity. Based on the core structure of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol, a hypothetical pharmacophore model might include:

A hydrogen bond donor: The indole N-H group.

A hydrogen bond donor/acceptor: The 3-hydroxyl group.

A hydrogen bond acceptor: The pyridine nitrogen.

Two aromatic/hydrophobic regions: The chlorinated indole ring and the pyridine ring.

Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a molecule. It is a valuable tool in lead optimization to identify compounds that have a high binding affinity relative to their size. The LE would be calculated for each synthesized analogue to guide the selection of modifications that contribute efficiently to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Once a sufficient number of analogues with corresponding biological activity data are generated, QSAR modeling can be employed to develop a mathematical relationship between the chemical structures and their activities. This is typically achieved by calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (describing molecular connectivity)

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a predictive model. A robust QSAR model could then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and to gain a deeper understanding of the key structural features driving activity. For instance, a QSAR model might reveal that a specific combination of electronic and steric properties on the pyridine ring is crucial for high potency.

Potential Applications As Molecular Probes and Research Tools

Development of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol as a Chemical Probe for Target Validation

There is currently no publicly available research detailing the development of this compound as a chemical probe for target validation. The process of developing a chemical probe involves rigorous testing to establish its selectivity and mechanism of action, and such studies for this specific compound have not been reported in the scientific literature.

Utilization in Mechanistic Biological Studies

The utilization of this compound in mechanistic biological studies is not documented in available research. To be used in such studies, a compound's specific biological target and its effect on cellular pathways would need to be well-characterized.

Application in Phenotypic Screening Campaigns for Novel Biological Activities

Phenotypic screening is a method used to identify substances that produce a desired effect in a biological system. There are no published reports of this compound being included in or identified as a hit from phenotypic screening campaigns for novel biological activities.

Role in Understanding Fundamental Biological Processes

Given the lack of information on its biological targets and activities, there is no evidence to suggest that this compound has been used to understand fundamental biological processes.

Future Research Directions and Translational Challenges

Advancements in Scalable and Sustainable Synthetic Routes

The future development of "6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol" and related compounds hinges on the creation of scalable and environmentally friendly synthetic methods. Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste. rsc.org Modern organic synthesis is increasingly focused on green chemistry principles, which aim to reduce the environmental impact of chemical processes. researchgate.nettandfonline.com

Future research in this area should focus on several key strategies:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.comtandfonline.com Developing a microwave-assisted protocol for the synthesis of "this compound" could significantly improve its production efficiency.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. rsc.orgrsc.org Designing an MCR strategy for the indole-pyridinyl scaffold would be a major step towards a more sustainable synthesis.

Catalytic Methods: The use of catalysts, particularly those that are metal-free or based on abundant and non-toxic metals, is a cornerstone of green chemistry. rsc.org Research into novel catalytic systems for indole synthesis can lead to milder reaction conditions and improved atom economy. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. nih.gov Adapting the synthesis of "this compound" to a flow process could enable large-scale production for further preclinical and clinical studies.

By focusing on these green and scalable synthetic approaches, researchers can ensure that the future supply of this and related compounds is both economically viable and environmentally responsible.

Integration of Advanced Computational and Artificial Intelligence-Driven Design

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize the design and discovery of novel indole-pyridinyl compounds. rsc.org These in silico methods can significantly accelerate the drug discovery pipeline by predicting the biological activity, pharmacokinetic properties, and potential toxicity of new molecules before they are synthesized. technologynetworks.comyoutube.commdpi.com

Virtual Screening and Target Identification: AI algorithms can be trained on large datasets of known kinase inhibitors to identify new potential biological targets for "this compound". rsc.orgmdpi.com This can help to uncover novel therapeutic applications for this class of compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific kinase. nih.gov This approach can be used to create novel analogues of "this compound" with improved therapeutic profiles.

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. youtube.com This can help to prioritize the synthesis of molecules with a higher probability of success in clinical trials.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build detailed models of how indole-pyridinyl compounds interact with their biological targets. frontiersin.org This information is crucial for understanding the SAR and for designing more potent and selective inhibitors. nih.gov

The synergy between experimental and computational approaches will be essential for the rapid and cost-effective development of the next generation of indole-pyridinyl-based therapeutics.

Exploration of Novel Biological Targets and Pathways beyond Current Scope

While much of the current research on indole-pyridinyl compounds has focused on their activity as kinase inhibitors, there is a vast and largely unexplored landscape of other potential biological targets and pathways. benthamscience.comnih.gov Future investigations should aim to broaden the scope of biological screening to uncover novel mechanisms of action and therapeutic opportunities.

Potential avenues for exploration include:

Expanded Kinase Profiling: A comprehensive screening of "this compound" and its analogues against a broad panel of kinases could reveal unexpected and potentially valuable inhibitory activities. nih.gov

Non-Kinase Targets: Indole-containing compounds are known to interact with a wide range of biological targets beyond kinases, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. nih.gov Unbiased phenotypic screening in various disease models could identify novel activities independent of kinase inhibition.

Signaling Pathway Analysis: Investigating the downstream effects of "this compound" on cellular signaling pathways can provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets. For instance, its effects on pathways like the p53 pathway could be explored. nih.gov

Antimicrobial and Antiviral Activity: The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral properties. nrfhh.commdpi.com Screening "this compound" against a panel of pathogenic bacteria and viruses could uncover new therapeutic applications in infectious diseases.

A more holistic approach to biological characterization will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

Development of Highly Selective and Potent Analogues for Specific Research Questions

The development of highly selective and potent analogues of "this compound" is essential for its advancement as both a research tool and a potential therapeutic agent. The lack of absolute specificity for a single biological target is a common challenge in drug discovery and can lead to off-target effects. purdue.edu

Strategies for developing more selective and potent analogues include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, researchers can design new molecules that fit more precisely into the active site, thereby increasing potency and selectivity. mdpi.com

Combinatorial Chemistry: The synthesis of large libraries of related compounds allows for the rapid exploration of the chemical space around the parent molecule. nih.gov This approach can identify analogues with improved properties.

Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. nih.gov

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, researchers can design new molecules that retain these features while modifying other parts of the structure to improve selectivity and pharmacokinetic properties.

The development of such "chemical probes" will be invaluable for dissecting complex biological pathways and for validating specific drug targets.

Strategies for Overcoming Research Barriers in Indole-Pyridinyl Chemistry

Despite the significant potential of indole-pyridinyl compounds, several research barriers need to be addressed to facilitate their development. These challenges span from fundamental synthetic chemistry to preclinical and clinical development.

Key strategies to overcome these barriers include:

Addressing Synthetic Complexity: The functionalization of the indole ring can be challenging, and the development of robust and regioselective synthetic methods is crucial. researchgate.netnih.gov Investment in fundamental synthetic methodology research will be essential.

Improving Physicochemical Properties: Poor solubility and bioavailability are common issues with indole-based compounds. Future research should focus on medicinal chemistry strategies to optimize these properties, such as the introduction of polar functional groups or the use of prodrug approaches.

Understanding and Mitigating Toxicity: A thorough understanding of the potential toxicities associated with the indole-pyridinyl scaffold is necessary. Early and comprehensive toxicology studies will be critical for identifying and mitigating potential safety concerns.

Fostering Collaboration: Overcoming the multifaceted challenges in drug discovery requires a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies. Open communication and data sharing can help to accelerate the translation of promising basic research into new medicines.

By proactively addressing these challenges, the scientific community can pave the way for the successful development of "this compound" and other innovative indole-pyridinyl compounds for the benefit of patients.

Q & A

Q. What methodologies reconcile discrepancies in reported inhibitory IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.